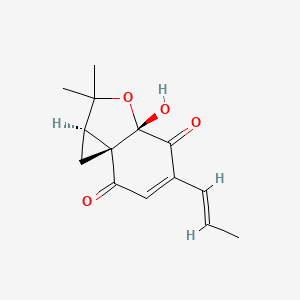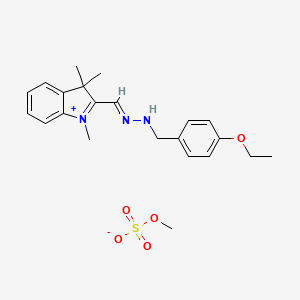
6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as sulfur or nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the thiopyrano ring, followed by the introduction of the benzothiazinone moiety. Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of sulfur or other atoms within the ring.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical studies involving sulfur-containing enzymes or pathways.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds to 6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide include other heterocyclic compounds with sulfur and oxygen atoms in their ring structures, such as:
- 2,3-Dihydrothiopyrano(3,2-c)benzothiazin-4(6H)-one
- 6-Methyl-2,3-dihydrothiopyrano(3,2-c)benzothiazin-4(6H)-one
- 5,5-Dioxide derivatives of similar heterocyclic compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties. Comparative studies with similar compounds can help elucidate its unique characteristics and potential advantages in various applications.
特性
CAS番号 |
84965-39-9 |
|---|---|
分子式 |
C12H11NO3S2 |
分子量 |
281.4 g/mol |
IUPAC名 |
6-methyl-5,5-dioxo-2,3-dihydrothiopyrano[3,2-c][2,1]benzothiazin-4-one |
InChI |
InChI=1S/C12H11NO3S2/c1-13-9-5-3-2-4-8(9)11-12(18(13,15)16)10(14)6-7-17-11/h2-5H,6-7H2,1H3 |
InChIキー |
WENOIZBLQOPMRQ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(=O)CCS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


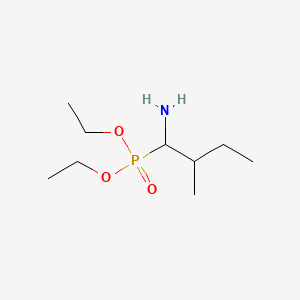
![[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate](/img/structure/B12789655.png)
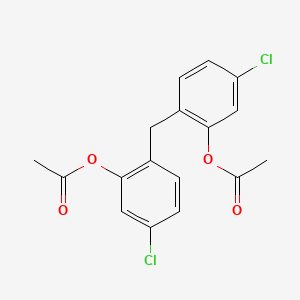
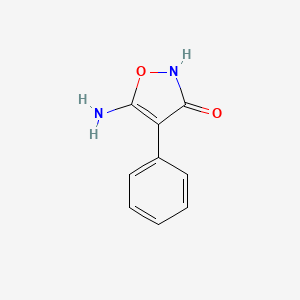


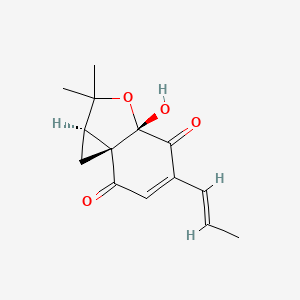
![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)

